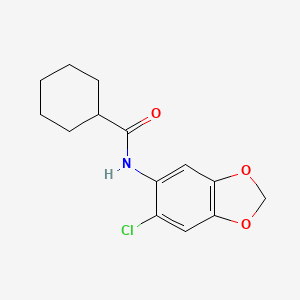
N-(6-chloro-1,3-benzodioxol-5-yl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-chloro-1,3-benzodioxol-5-yl)cyclohexanecarboxamide, also known as GW501516, is a synthetic drug that has been extensively studied for its potential applications in scientific research. It belongs to a class of compounds known as selective androgen receptor modulators (SARMs) that are designed to selectively target androgen receptors in the body. Unlike traditional anabolic steroids, SARMs are believed to have fewer side effects and a more targeted mode of action.
Mecanismo De Acción
N-(6-chloro-1,3-benzodioxol-5-yl)cyclohexanecarboxamide is believed to work by activating the peroxisome proliferator-activated receptor delta (PPAR-delta) in the body. PPAR-delta is a nuclear receptor that plays a key role in regulating lipid metabolism, glucose homeostasis, and inflammation. By activating PPAR-delta, N-(6-chloro-1,3-benzodioxol-5-yl)cyclohexanecarboxamide is thought to increase the expression of genes involved in fatty acid oxidation and energy metabolism, leading to increased endurance and improved fat metabolism.
Biochemical and Physiological Effects:
N-(6-chloro-1,3-benzodioxol-5-yl)cyclohexanecarboxamide has been shown to have a number of biochemical and physiological effects in animal models. In addition to its effects on lipid metabolism and endurance, N-(6-chloro-1,3-benzodioxol-5-yl)cyclohexanecarboxamide has been shown to reduce inflammation, improve insulin sensitivity, and increase HDL cholesterol levels. However, the long-term effects of N-(6-chloro-1,3-benzodioxol-5-yl)cyclohexanecarboxamide on human health are not yet fully understood, and further research is needed to determine its safety and efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(6-chloro-1,3-benzodioxol-5-yl)cyclohexanecarboxamide for lab experiments is its high potency and selectivity for PPAR-delta. This makes it a useful tool for studying the role of PPAR-delta in various biological processes. However, one limitation of N-(6-chloro-1,3-benzodioxol-5-yl)cyclohexanecarboxamide is its potential for off-target effects, particularly at high doses. This can make it difficult to interpret the results of experiments using N-(6-chloro-1,3-benzodioxol-5-yl)cyclohexanecarboxamide, and careful dose-response studies are needed to ensure that any observed effects are specific to PPAR-delta activation.
Direcciones Futuras
There are several potential future directions for research on N-(6-chloro-1,3-benzodioxol-5-yl)cyclohexanecarboxamide. One area of interest is its potential applications in the treatment of metabolic disorders such as obesity and type 2 diabetes. Another area of interest is its potential as a performance-enhancing drug in sports, although its use in this context is currently banned by the World Anti-Doping Agency. Finally, further research is needed to fully understand the long-term effects of N-(6-chloro-1,3-benzodioxol-5-yl)cyclohexanecarboxamide on human health, particularly with regard to its potential for carcinogenicity and other adverse effects.
Métodos De Síntesis
N-(6-chloro-1,3-benzodioxol-5-yl)cyclohexanecarboxamide is typically synthesized through a multi-step process starting with the reaction of 4-chlorobenzaldehyde and 3,4-methylenedioxyphenylacetic acid to form 6-chloro-1,3-benzodioxol-5-carbaldehyde. This intermediate is then reacted with cyclohexylamine and isobutyryl chloride to form the final product, N-(6-chloro-1,3-benzodioxol-5-yl)cyclohexanecarboxamide.
Aplicaciones Científicas De Investigación
N-(6-chloro-1,3-benzodioxol-5-yl)cyclohexanecarboxamide has been studied for its potential applications in a variety of scientific fields, including exercise physiology, cardiology, and oncology. In exercise physiology, N-(6-chloro-1,3-benzodioxol-5-yl)cyclohexanecarboxamide has been shown to increase endurance and improve fat metabolism in animal models. In cardiology, N-(6-chloro-1,3-benzodioxol-5-yl)cyclohexanecarboxamide has been investigated for its potential to reduce inflammation and improve cardiac function in animal models of heart disease. In oncology, N-(6-chloro-1,3-benzodioxol-5-yl)cyclohexanecarboxamide has been studied for its potential to inhibit cancer cell growth and induce apoptosis in various cancer cell lines.
Propiedades
IUPAC Name |
N-(6-chloro-1,3-benzodioxol-5-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c15-10-6-12-13(19-8-18-12)7-11(10)16-14(17)9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIRGFOFFLVDBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C(C=C2Cl)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloro-1,3-benzodioxol-5-yl)cyclohexanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

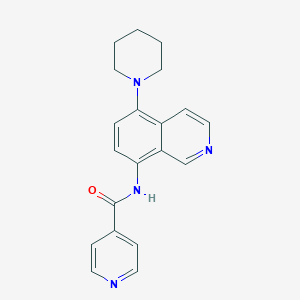
![2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]-N-[(1-phenylcyclopropyl)methyl]acetamide](/img/structure/B7462036.png)


![N-tert-butyl-2-[[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]acetamide](/img/structure/B7462044.png)
![4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one](/img/structure/B7462055.png)
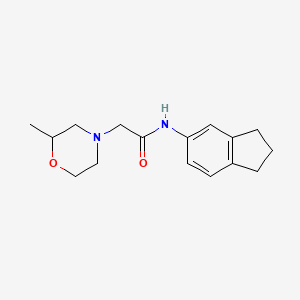
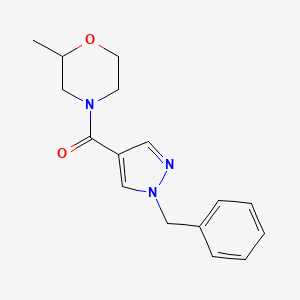
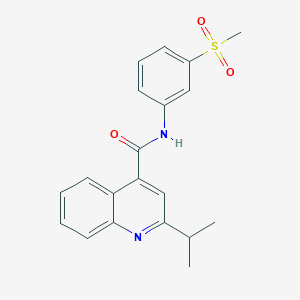
![7-Methyl-2-[(4-methylpiperidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B7462083.png)
![4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one](/img/structure/B7462088.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-[3-(2,3-dihydroindol-1-ylsulfonyl)phenyl]methanone](/img/structure/B7462091.png)
![5-(2-Methylprop-2-enyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7462115.png)
![2-[(3-Phenyl-1,2-oxazol-5-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B7462126.png)